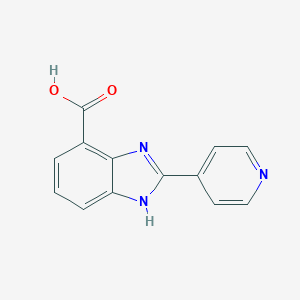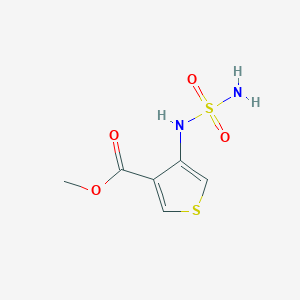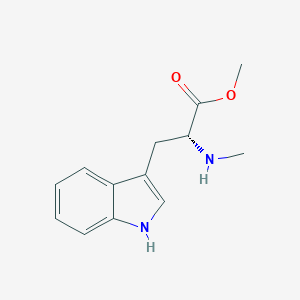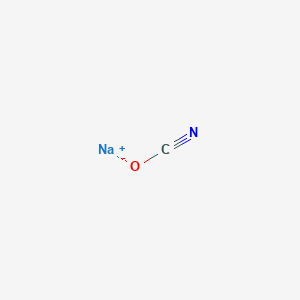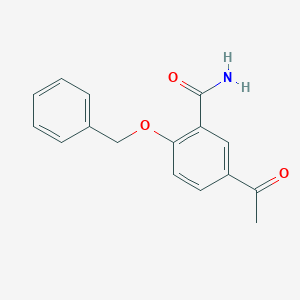
5-Acetyl-2-(phenylmethoxy)benzamide
Overview
Description
5-Acetyl-2-(phenylmethoxy)benzamide is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 . It is used in the field of neurology and is associated with research areas such as pain and inflammation, adrenergic receptors, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety . It is an intermediate of (R,R)-Labetalol, a specific competitive antagonist at both α-and β-adrenergic receptor sites .
Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-(phenylmethoxy)benzamide is represented by the canonical SMILES string:CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)N . This structure includes an acetyl group, a phenylmethoxy group, and a benzamide group . Physical And Chemical Properties Analysis
5-Acetyl-2-(phenylmethoxy)benzamide is a yellow solid . It has a molecular weight of 269.3 and a molecular formula of C16H15NO3 . The compound’s solubility in different solvents, melting point, boiling point, and other physical and chemical properties are not specified in the search results.Scientific Research Applications
Antimicrobial and Antioxidant Activities : A study by Yang et al. (2015) on compounds isolated from endophytic Streptomyces, including benzamide derivatives, revealed their antimicrobial and antioxidant activities. This highlights the potential use of benzamide compounds in microbial inhibition and oxidative stress reduction (Yang et al., 2015).
Anti-Tubercular Applications : Nimbalkar et al. (2018) synthesized novel derivatives of benzamide and evaluated them for anti-tubercular activity. Their study demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Nimbalkar et al., 2018).
Antiarrhythmic Properties : Banitt et al. (1977) studied benzamides with trifluoroethoxy ring substituents and found them to have oral antiarrhythmic activity in mice. This suggests their potential use in treating arrhythmias (Banitt et al., 1977).
Histone Acetylation Modulation : Kraker et al. (2003) discovered that CI-994, a benzamide derivative, is a histone deacetylase (HDAC) inhibitor causing histone hyperacetylation in cells. This could be significant in cancer therapeutics (Kraker et al., 2003).
Biological Activity Analysis : Klasinc et al. (2009) performed photoelectron spectroscopy of various benzene-containing amides to determine their electronic structure and biological activity implications (Klasinc et al., 2009).
Analgesic and Antipyretic Properties : A study by Bavin et al. (1952) explored the analgesic and antipyretic properties of derivatives of salicylamide, a benzamide compound, indicating their potential use in pain relief and fever reduction (Bavin et al., 1952).
properties
IUPAC Name |
5-acetyl-2-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)13-7-8-15(14(9-13)16(17)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDLDXWJXHCHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997069 | |
| Record name | 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(phenylmethoxy)benzamide | |
CAS RN |
75637-30-8 | |
| Record name | 5-Acetyl-2-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75637-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-(phenylmethoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075637308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-2-(phenylmethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
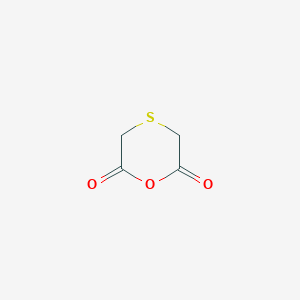
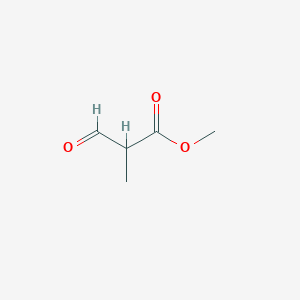
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
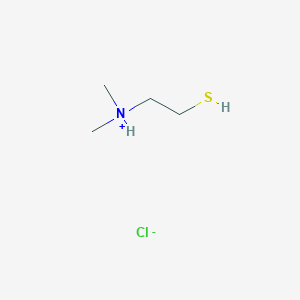

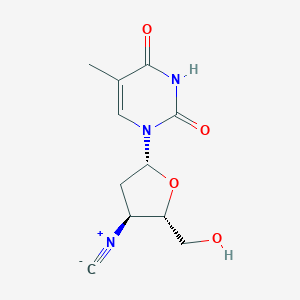
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
